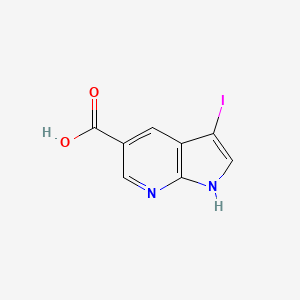

3-Iodo-7-azaindole-5-carboxylic acid

Vue d'ensemble

Description

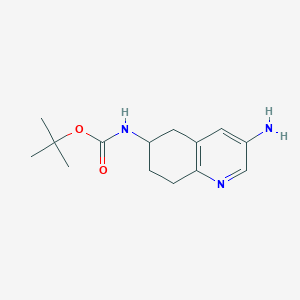

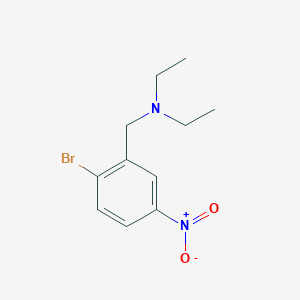

3-Iodo-7-azaindole-5-carboxylic acid is a molecule that contains a total of 19 bonds. There are 14 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), and 1 hydroxyl group . It is a reactant for the synthesis of azaindol derivatives .

Molecular Structure Analysis

The molecular structure of 3-Iodo-7-azaindole-5-carboxylic acid consists of a five-membered pyrrole ring and a six-membered pyridine ring fused together, with an iodine atom attached to the third position and a carboxylic acid group attached to the fifth position .Chemical Reactions Analysis

7-Azaindole-3-carboxylic acid, a related compound, is known to be a reactant for the synthesis of azaindol derivatives as new acrosin inhibitors and for the preparation of triazoles via regioselective heterocyclization reactions .Physical And Chemical Properties Analysis

3-Iodo-7-azaindole-5-carboxylic acid has a molecular weight of 288.04 . It is a solid at room temperature . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Applications De Recherche Scientifique

Metal-Catalyzed Cross-Coupling Reactions

Azaindoles, including 3-Iodo-7-azaindole-5-carboxylic acid, can be obtained by diverse methods, including those involving metal-catalyzed reactions . This important core has been fascinating the scientific community due to their challenging synthesis and relevant bioactivity . For instance, the Sonogashira reaction of 2-amino-3-iodo-5-nitropyridine with TMSA in a THF/dimethylacetamide (DMA) mixture, followed by cyclization to the azaindole structure using catalytic CuI under microwave irradiation .

Synthesis of Azaindol Derivatives

3-Iodo-7-azaindole-5-carboxylic acid is used as a reactant for the synthesis of azaindol derivatives . These derivatives have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs .

Design of Kinase Inhibitors

The azaindole framework, including 3-Iodo-7-azaindole-5-carboxylic acid, is used in the design of kinase inhibitors . This nucleus, when properly functionalized, can have a wide range of medicinal applications .

Preparation of Triazoles

3-Iodo-7-azaindole-5-carboxylic acid is used as a reactant for the preparation of triazoles via regioselective heterocyclization reactions . Triazoles are a class of compounds that have various applications in medicinal chemistry.

Synthesis of Azaindolylcarboxy-endo-tropanamide

This compound is also used as a reactant for the synthesis of azaindolylcarboxy-endo-tropanamide . This is a specific derivative that could have potential applications in medicinal chemistry.

New Acrosin Inhibitors

3-Iodo-7-azaindole-5-carboxylic acid is used as a reactant for the synthesis of new acrosin inhibitors . Acrosin inhibitors have potential applications in the field of reproductive medicine.

Safety and Hazards

3-Iodo-7-azaindole-5-carboxylic acid is classified as harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Orientations Futures

Azaindoles have been recognized as privileged structures in biological process modulation, in medicinal chemistry, and drug discovery programs . The use of this framework has contributed to the generation of new therapeutic agents . Therefore, the future directions of 3-Iodo-7-azaindole-5-carboxylic acid could involve further exploration of its potential in drug discovery and development.

Mécanisme D'action

Target of Action

Azaindole derivatives have been used as kinase inhibitors in drug discovery .

Mode of Action

Azaindole derivatives have been known to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Kinase inhibitors, which include azaindole derivatives, can affect a wide range of pathways, including signal transduction pathways .

Pharmacokinetics

It is noted that the compound has high gastrointestinal absorption and is a permeant of the blood-brain barrier .

Result of Action

Kinase inhibitors, which include azaindole derivatives, can lead to changes in cell signaling and other cellular processes .

Action Environment

It is noted that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .

Propriétés

IUPAC Name |

3-iodo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5IN2O2/c9-6-3-11-7-5(6)1-4(2-10-7)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNQBSSMJOSBURI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901221002 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-7-azaindole-5-carboxylic acid | |

CAS RN |

1060816-80-9 | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1060816-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 3-iodo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901221002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-1H-pyrrolo[3,2-C]pyridin-4-amine](/img/structure/B1448191.png)

![4',4'-dimethyl-3',4'-dihydro-2'H-spiro[cyclopropane-1,1'-naphthalene]-2-ylmethanamine hydrochloride](/img/structure/B1448201.png)

![[8-(Glycidyloxy)-n-octyl]trimethoxysilane](/img/structure/B1448206.png)

![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B1448208.png)

![2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborole-2-yl)-5-hexylthieno[3,2-b]thiophene](/img/structure/B1448212.png)